Decamethonium
Overview
Description
Decamethonium, also known as this compound bromide, is a depolarizing muscle relaxant or neuromuscular blocking agent. It is primarily used in anesthesia to induce paralysis. The compound is similar to acetylcholine and acts as a partial agonist of the nicotinic acetylcholine receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decamethonium can be synthesized through a series of chemical reactions involving the formation of a quaternary ammonium compound. The synthesis typically involves the reaction of decamethylene dibromide with trimethylamine under controlled conditions to produce this compound bromide .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Decamethonium primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. It does not typically undergo oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles that can displace the bromide ions in this compound.
Major Products:
Scientific Research Applications
Decamethonium has several applications in scientific research:
Mechanism of Action
Decamethonium acts by binding to the nicotinic acetylcholine receptors at the motor endplate of skeletal muscles. This binding causes depolarization of the motor endplate, preventing further action potentials and leading to muscle paralysis. The compound mimics acetylcholine but is not degraded by acetylcholinesterase, resulting in prolonged depolarization and unresponsiveness to normal acetylcholine release .
Comparison with Similar Compounds
Succinylcholine: Another depolarizing muscle relaxant with a similar mechanism of action but a shorter duration of effect.
Hexamethonium: A ganglionic blocker with a different mechanism of action but similar structural features.
Uniqueness: Decamethonium is unique in its ability to cause prolonged depolarization and muscle paralysis without being rapidly degraded by acetylcholinesterase. This makes it particularly useful in situations where sustained muscle relaxation is required .
Properties
CAS No. |
156-74-1 |
---|---|
Molecular Formula |
C16H38N2+2 |
Molecular Weight |
258.49 g/mol |
IUPAC Name |
trimethyl-[10-(trimethylazaniumyl)decyl]azanium |
InChI |
InChI=1S/C16H38N2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-16H2,1-6H3/q+2 |
InChI Key |
MTCUAOILFDZKCO-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C |
Appearance |
Solid powder |
melting_point |
268-270 °C MP: 188-189 °C /Bromide/ 268 - 270 °C |
156-74-1 | |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1420-40-2 (diiodide) 3198-38-7 (dichloride) 541-22-0 (dibromide) |
shelf_life |
AQUEOUS SOLUTIONS ARE STABLE & MAY BE STERILIZED BY AUTOCLAVING. /DECAMETHONIUM BROMIDE/ |
solubility |
Substantial 7.04e-06 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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